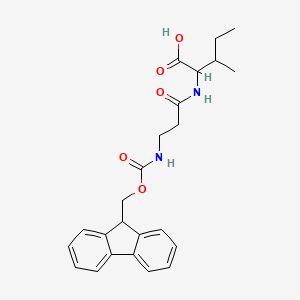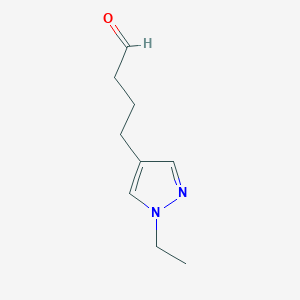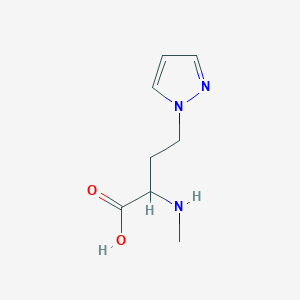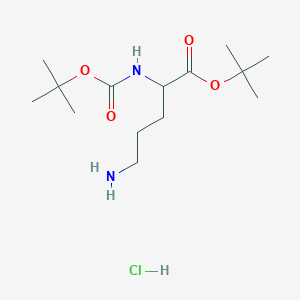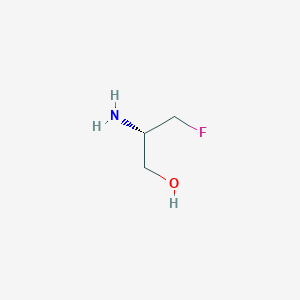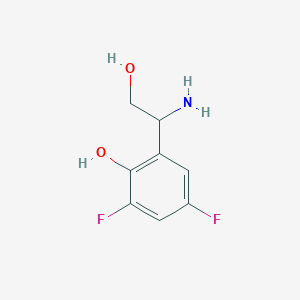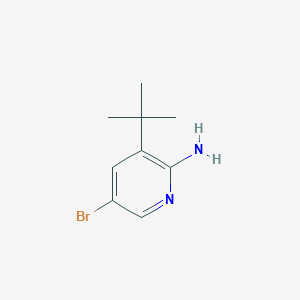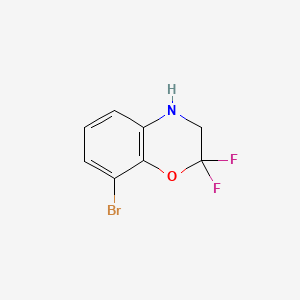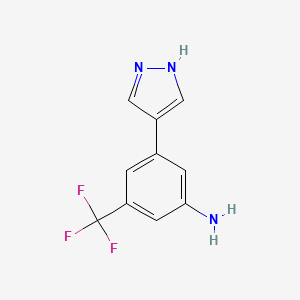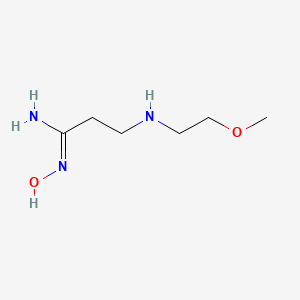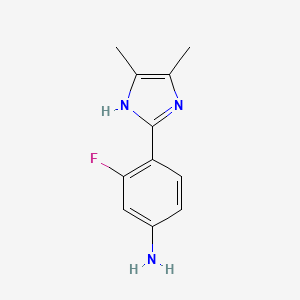
4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dimethyl-1H-imidazol-2-yl)-3-fluoroaniline is a compound that features an imidazole ring substituted with dimethyl groups and a fluorinated aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the dimethyl groups . The fluorinated aniline moiety can be introduced through a nucleophilic aromatic substitution reaction using appropriate fluorinated precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethyl-1H-imidazol-2-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(4,5-Dimethyl-1H-imidazol-2-yl)-3-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. The fluorinated aniline moiety can interact with biological membranes, influencing cell permeability and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Similar imidazole-based structure but with a pyridine ring.
4,5-Dimethyl-1H-imidazole-2-thiol: Contains a thiol group instead of a fluorinated aniline.
4,5-Dimethyl-1H-imidazole-2-carboxylic acid: Contains a carboxylic acid group instead of a fluorinated aniline.
Uniqueness
4-(4,5-Dimethyl-1H-imidazol-2-yl)-3-fluoroaniline is unique due to the presence of both the dimethyl-substituted imidazole ring and the fluorinated aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H12FN3/c1-6-7(2)15-11(14-6)9-4-3-8(13)5-10(9)12/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
IKGMLBLKKDRLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=C(C=C(C=C2)N)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


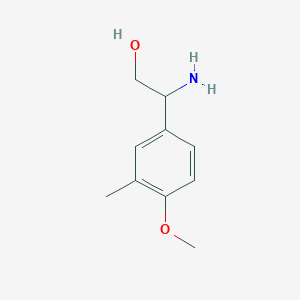

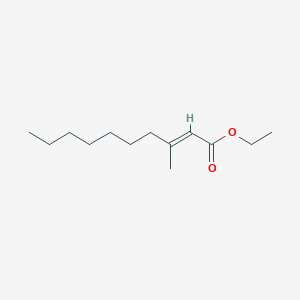
![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
